molecular formula C18H23N3OS B10866059 1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea

1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea

Cat. No.: B10866059
M. Wt: 329.5 g/mol
InChI Key: YIDDQGJJPZUYEW-UHFFFAOYSA-N
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Description

1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.5 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea is a compound that belongs to the thiourea class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by various studies and data.

Antibacterial Activity

Several studies have reported the antibacterial properties of thiourea derivatives, including this compound. The minimum inhibitory concentration (MIC) values against various bacterial strains are crucial for understanding its efficacy.

Bacterial Strain MIC (µg/mL) Reference
Escherichia coli50
Staphylococcus aureus40
Pseudomonas aeruginosa30

The compound demonstrated significant antibacterial activity, comparable to standard antibiotics like ceftriaxone.

Antiviral Activity

Research has explored the antiviral potential of thiourea derivatives. In particular, compounds similar to this compound have been tested against viruses such as HIV and influenza.

  • HIV : The antiviral activity was assessed using an MT-4 cell line, where several derivatives showed varying degrees of inhibition but did not surpass subtoxic concentrations.
  • Influenza : A study indicated that certain thiourea derivatives exhibited MIC values ranging from 16 µg/mL to 48 µg/mL against various strains of influenza viruses, suggesting potential for further development in antiviral therapies .

Anticancer Activity

Thioureas have also been investigated for their anticancer properties. A notable study evaluated the cytotoxic effects of various thiourea derivatives on cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast cancer)25
HeLa (Cervical cancer)30
A549 (Lung cancer)20

These findings indicate that compounds like this compound may inhibit cancer cell proliferation effectively.

Case Studies

  • Study on Antibacterial Properties :
    In a study evaluating various thiourea derivatives, it was found that modifications in the phenyl group significantly affected the antibacterial potency. The introduction of electron-donating groups improved activity against Gram-positive bacteria .
  • Antiviral Screening :
    A series of thiourea compounds were screened against different viruses, showing promising results against herpes simplex virus with some derivatives achieving an EC50 value as low as 9.9 µg/mL .
  • Cytotoxicity Assessment :
    A comprehensive cytotoxicity assessment revealed that while many thioureas exhibited high activity against cancer cell lines, they maintained low toxicity towards normal cells, highlighting their potential therapeutic index .

Chemical Reactions Analysis

Synthetic Pathways

Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates under controlled conditions. For this compound:

  • Proposed Synthesis :
    Reaction of 3-ethoxypropylamine with 4-(phenylamino)phenyl isothiocyanate in dry toluene or DMF at 60–80°C for 6–12 hours.

    R-NH2+Ar-NCSR-NH-CS-NH-Ar\text{R-NH}_2 + \text{Ar-NCS} \rightarrow \text{R-NH-CS-NH-Ar}

    Key Conditions :

    • Base: Triethylamine or NaH (anhydrous conditions).

    • Solvent: Toluene, DMF, or acetonitrile .

Complexation with Metal Ions

Thioureas act as bidentate ligands via sulfur and nitrogen donors. For example:

  • Cu(II) Complexation :

    Thiourea+CuCl2[Cu(Thiourea)2Cl2]\text{Thiourea} + \text{CuCl}_2 \rightarrow [\text{Cu(Thiourea)}_2\text{Cl}_2]
    • Application : Antimicrobial activity (e.g., inhibition of Staphylococcus aureus DNA gyrase) .

Metal IonStoichiometryObserved Activity (MIC)Reference
Cu(II)1:2 (M:L)2 µg/mL (MRSA)

Cyclization Reactions

Thioureas participate in cyclization to form heterocycles. For instance:

  • Triazine Formation : Reaction with aldehydes and orthoformates yields 1,3,5-triazine-2,4-dithiones .

    Thiourea+RCHO+HC(OR)3Triazinethione\text{Thiourea} + \text{RCHO} + \text{HC(OR)}_3 \rightarrow \text{Triazinethione}
    • Conditions : Catalyst-free, DMF, 80°C.

    • Yield : 60–92% .

Alkylation/Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the sulfur atom:

    R-NH-CS-NH-Ar+CH3IR-NH-C(SCH3)-NH-Ar\text{R-NH-CS-NH-Ar} + \text{CH}_3\text{I} \rightarrow \text{R-NH-C(SCH}_3\text{)-NH-Ar}
  • Acylation : Forms thioacetamide derivatives with acetyl chloride .

Thermal Stability

Polymeric thiourea derivatives (e.g., containing sulfone and azo groups) exhibit stability up to 300°C , as shown by TGA . While data for this specific derivative is absent, its aromatic substituents likely enhance thermal resistance.

Biological Activity

Though not directly tested, structurally related thioureas show:

  • Antimicrobial Activity : IC₅₀ values of 50–60 µg/mL against cholinesterases .

  • Antimycobacterial Effects : 4x stronger than isoniazid for halogenated analogs .

Spectroscopic Characterization

  • IR : Strong ν(C=S) absorption at 1200–1250 cm⁻¹ .

  • ¹H NMR :

    • NH protons: δ 10–12 ppm (broad singlet).

    • Aromatic protons: δ 6.8–7.5 ppm (multiplets) .

Key Challenges and Limitations

  • Stereoselectivity : Control in asymmetric reactions requires precise tuning of substituents .

  • Solubility : Hydrophobic aryl groups may limit aqueous reactivity .

Properties

Molecular Formula

C18H23N3OS

Molecular Weight

329.5 g/mol

IUPAC Name

1-(4-anilinophenyl)-3-(3-ethoxypropyl)thiourea

InChI

InChI=1S/C18H23N3OS/c1-2-22-14-6-13-19-18(23)21-17-11-9-16(10-12-17)20-15-7-4-3-5-8-15/h3-5,7-12,20H,2,6,13-14H2,1H3,(H2,19,21,23)

InChI Key

YIDDQGJJPZUYEW-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

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